2-Hexyne, 5,5-dimethyl-
CAS No.: 56617-18-6
Cat. No.: VC19589113
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56617-18-6 |
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Molecular Formula | C8H14 |
Molecular Weight | 110.20 g/mol |
IUPAC Name | 5,5-dimethylhex-2-yne |
Standard InChI | InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3 |
Standard InChI Key | AXLFTJMZKJKQIK-UHFFFAOYSA-N |
Canonical SMILES | CC#CCC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-hexyne, 5,5-dimethyl- is defined by a linear alkyne backbone due to the -hybridized carbons in the triple bond. The triple bond between C2 and C3 creates a rigid, linear geometry, while the two methyl groups at C5 introduce steric bulk, influencing reactivity and physical properties. The IUPAC name, 5,5-dimethylhex-2-yne, reflects this substitution pattern. Computational models and X-ray crystallography (where available) confirm this arrangement, though experimental structural data remain limited in public databases.
Spectroscopic Identification
Infrared (IR) spectroscopy reveals a characteristic alkyne stretching vibration near 2100–2260 cm. Nuclear magnetic resonance (NMR) spectra further elucidate the structure:
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H NMR: Methyl protons at C5 appear as a singlet due to equivalent environments, while protons near the triple bond show deshielding.
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C NMR: The triple-bond carbons resonate between 70–90 ppm, with quaternary carbons (C5) near 25–35 ppm.
Physicochemical Properties
Physical State and Thermodynamic Data
2-Hexyne, 5,5-dimethyl- is a colorless liquid at room temperature with a density of 0.765 g/cm . Its boiling point of 108.7°C at 760 mmHg and flash point of 7.3°C underscore its volatility and flammability . The compound’s low viscosity and high vapor pressure make it suitable for reactions requiring rapid mixing or gas-phase applications.
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 110.1968 g/mol | |
Density | 0.765 g/cm | |
Boiling Point | 108.7°C | |
Flash Point | 7.3°C | |
Refractive Index | 1.428 |
Chromatographic Behavior
Gas chromatography (GC) studies using a squalane stationary phase and hydrogen carrier gas report a Kovats Retention Index (RI) of 740 at 80°C . This value aids in identifying the compound in complex mixtures, particularly in petroleum or synthetic organic samples .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves dehydrohalogenation of vicinal dihalides or dehydration of propargyl alcohols. For example, treating 5,5-dimethyl-2-hexene dihalide with a strong base (e.g., ) induces β-elimination to form the alkyne. Alternative methods include the Corey-Fuchs reaction, though yields may vary depending on steric hindrance from the methyl groups.
Catalytic Methods
Industrial production often employs heterogeneous catalysts like palladium or nickel to hydrogenate alkynes to alkenes, but selective partial hydrogenation of 5,5-dimethyl-2-hexyne remains challenging due to over-reduction risks. Recent advances in Lindlar catalysts (poisoned with quinoline) show promise for preserving the triple bond while minimizing side reactions.
Chemical Reactivity and Functionalization
Addition Reactions
The triple bond in 2-hexyne, 5,5-dimethyl- undergoes electrophilic additions:
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Hydrogenation: Catalytic hydrogenation with yields 5,5-dimethylhexane, while semi-hydrogenation produces cis- or trans-alkenes depending on catalyst choice.
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Halogenation: Reaction with in forms 2,3-dibromo-5,5-dimethylhexane, a precursor for further functionalization.
Acid-Base Reactions
Terminal alkynes are weakly acidic (), but the internal triple bond in 2-hexyne, 5,5-dimethyl- renders it less reactive toward strong bases like . This property simplifies storage and handling compared to terminal alkynes.
Applications in Scientific and Industrial Contexts
Organic Synthesis
The compound serves as a building block for synthesizing complex molecules. For example, cycloaddition reactions with azides (via Cu-catalyzed click chemistry) generate triazoles, which are valuable in pharmaceutical design. Its branched structure also aids in studying steric effects in reaction mechanisms.
Polymer Chemistry
2-Hexyne, 5,5-dimethyl- participates in alkyne metathesis to form polyalkynes, which exhibit unique conductive properties. These polymers are explored for applications in flexible electronics and coatings.
Analytical Chemistry
As a reference standard in GC-MS, the compound’s retention index (RI = 740) helps calibrate instruments and identify unknown hydrocarbons in environmental samples .
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